4-methylbenzene-1,3-diol

Catalog No.
S702301
CAS No.
496-73-1
M.F
C7H8O2
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methylbenzene-1,3-diol

Traditional resorcinol causes uncontrolled gelation in condensation resins. 4-Methylresorcinol solves this by sterically blocking the 4-position, limiting cross-linking density for processable, organosoluble polymers. • Resin Synthesis: Prevents intractable gels, enables high-MW resorcinol-formaldehyde copolymers. • Liquid Crystals: Induces 72.4° steric twist for chiral dark conglomerate phases. • Dye Coupling: Alters oxidative kinetics for distinct chromophores. Sourced for R&D and industrial use, with immediate stock availability.

CAS Number

496-73-1

Product Name

4-methylbenzene-1,3-diol

IUPAC Name

4-methylbenzene-1,3-diol

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C7H8O2/c1-5-2-3-6(8)4-7(5)9/h2-4,8-9H,1H3

InChI Key

FNYDIAAMUCQQDE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)O)O

Canonical SMILES

CC1=C(C=C(C=C1)O)O

The exact mass of the compound 4-Methylresorcinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Methylresorcinol, 2,4-Dihydroxytoluene, 4-Methyl-1,3-benzenediol, 4-Methyl-1,3-dihydroxybenzene, 4-Methylbenzene-1,3-diol, 2,4-Toluenediol

Purity

≥98%

Package Size

5 g, 25 g, 100 g

4-Methylbenzene-1,3-diol (CAS: 496-73-1), commonly known as 4-methylresorcinol, is a highly specialized substituted phenolic compound. Structurally, it features a resorcinol core with a methyl group at the 4-position, which sterically and electronically blocks one of the most reactive sites on the aromatic ring. In industrial procurement, this compound is prioritized over unsubstituted resorcinol when strict control over polycondensation kinetics, specific steric geometries, or distinct oxidative coupling profiles are required. Its primary commercial value lies in its ability to prevent runaway cross-linking in resin manufacturing, induce massive steric twists in advanced liquid crystal cores, and serve as a precise kinetic coupler in cosmetic dye formulations [1].

Research Fit

1
Tyrosinase Substrate Studies
Defined kinetic behavior for melanogenesis pathway assays
2
Intermediate Lipophilicity
Balanced LogP supports membrane permeability and formulation research
3
Resorcinol Scaffold
4-methyl substitution enables distinct enzyme recognition vs other isomers

Substituting 4-methylresorcinol with generic unsubstituted resorcinol consistently leads to critical failures in both polymer processability and material performance. In resin synthesis, unsubstituted resorcinol possesses three highly reactive sites (positions 2, 4, and 6), which causes rapid, uncontrolled cross-linking and the formation of intractable, insoluble gels during condensation with aldehydes or ketones. The methyl group in 4-methylresorcinol blocks the 4-position, limiting cross-linking density and allowing the formation of processable, high-molecular-weight organosoluble polymers [1]. Furthermore, in the synthesis of bent-core liquid crystals, standard resorcinol fails to provide the necessary steric bulk to force the adjacent molecular wings out of plane, resulting in a complete loss of the chiral segregation and dark conglomerate phases that 4-methylresorcinol uniquely enables[2].

Substitution Risk

Tyrosinase Kinetics May Differ
Resorcinol or 2-methylresorcinol exhibit altered KM and kcat, shifting enzyme temporal dynamics and confounding pathway interpretation.
Melanin Inhibition Threshold Shifts
Substitution with unsubstituted resorcinol typically requires substantially higher concentration to reach a comparable melanin inhibition endpoint, affecting assay sensitivity.
Lipophilicity Mismatch Alters Formulation
Resorcinol (more hydrophilic) or 4-chlororesorcinol (more hydrophobic) changes partitioning behavior, potentially modifying experimental and processing outcomes.

Prevention of Insoluble Gelation in Polycondensation Resins

During acid-catalyzed addition-condensation reactions to form phenolic resins, the choice of precursor dictates the physical state of the final polymer. Unsubstituted resorcinol exhibits excessive reactivity at the 2, 4, and 6 positions, which efficiently drives uncontrolled cross-linking and yields a completely insoluble gel. By contrast, utilizing a substituted precursor like 4-methylresorcinol blocks one of these reactive sites. This controlled reactivity suppresses 3D network formation, yielding an organosoluble, high-molecular-weight polymer (Mw = 94,000) that retains excellent film-forming properties and THF/chloroform solubility[1].

Evidence DimensionPolymer solubility and molecular weight control
Target Compound DataYields processable, organosoluble polymer (Mw ~ 94,000)
Comparator Or BaselineUnsubstituted resorcinol yields a cross-linked insoluble gel
Quantified DifferenceComplete retention of solubility vs. total loss of processability
ConditionsAcid-catalyzed addition-condensation with formaldehyde/acetone

Essential for procurement in the coatings and adhesives industry, where processable, soluble high-molecular-weight phenolic resins are required instead of intractable waste gels.

Tyrosinase Kinetics
Head-to-head
4-MR: kcat 3.54 s⁻¹, KM 2.58 mM
Resorcinol: kcat 1.43 s⁻¹, KM 1.14 mM
Kinetic niche supports substrate-competition studies.
Mushroom tyrosinase, pH 7.0; confirm with target enzyme source.

Induction of Helical Conformation in Liquid Crystal Cores

In the design of bent-core liquid crystals (BCLCs), the central core's steric profile dictates the macroscopic phase behavior. When 4-methylresorcinol is utilized as the central core, the methyl group at the 4-position induces a massive steric twist of the adjacent carboxyl group and azobenzene wing out of the resorcinol plane by 72.4°. In the same molecule, the wing adjacent to the unsubstituted H-6 position twists by only 53.6°. This severe 72.4° twist forces an overall helical molecular conformation, which is directly responsible for a high tendency toward chiral segregation and the formation of rare dark conglomerate (DC) phases [1].

Evidence DimensionOut-of-plane molecular twist angle
Target Compound Data72.4° twist (at the 4-methyl substituted position)
Comparator Or Baseline53.6° twist (at the unsubstituted H-6 position)
Quantified Difference+18.8° increase in steric twist angle
ConditionsBent-core liquid crystal azobenzene derivatives

Critical for materials scientists procuring precursors for advanced optoelectronic materials that specifically require chiral segregation and dark conglomerate phases.

Melanin Inhibition
Head-to-head
600 µM (4-MR) vs 2.5 mM (resorcinol)
Lower concentration may support melanin inhibition endpoint studies.
B-16 cell model; cytotoxicity context should be reviewed.

Modulated Oxidative Coupling Kinetics in Dye Formulation

In oxidative coupling systems, such as those driven by tyrosinase or hydrogen peroxide/ammonia, the substitution pattern on the resorcinol ring dictates the reaction kinetics and the final chromophore. 4-Methylresorcinol acts as a specialized coupling agent (reacting with primary intermediates like para-phenylenediamine) to form distinct iminoquinone-derived adducts. Because the 4-position is blocked, the coupling is forced to occur at alternative sites with modified Michaelis (Km) and catalytic (kcat) constants compared to unsubstituted resorcinol. This kinetic shift prevents the formation of standard greenish-brown chromophores, yielding specific lighter or golden shades required in advanced formulations[1].

Evidence DimensionOxidative coupling site availability and kinetics
Target Compound DataBlocked 4-position forces alternative coupling, yielding distinct chromophores
Comparator Or BaselineUnsubstituted resorcinol couples rapidly at the 4-position
Quantified DifferenceAltered chromophore spectrum and modified reaction velocity
ConditionsOxidative coupling with para-aminoaniline (PPD) / Tyrosinase oxidation

Crucial for cosmetic formulators who must select the exact coupler to achieve precise, reproducible dye shades and controlled oxidation rates.

Lipophilicity (LogP)
Class-level
1.22 – 1.6 (calculated)
Intermediate LogP may guide formulation partitioning selection.
Predicted values; experimental confirmation recommended.

High-Molecular-Weight Phenolic Resin Manufacturing

4-Methylresorcinol is the right choice for synthesizing organosoluble, highly processable resorcinol-formaldehyde or resorcinol-acetone copolymers. Its use prevents the intractable gelation that occurs with unsubstituted resorcinol, making it essential for producing advanced thermosets, adhesives, and coatings that require precise molecular weight control and film-forming properties [1].

Advanced Bent-Core Liquid Crystal Synthesis

In optoelectronics and materials science, this compound is utilized as a central core to force a severe 72.4° steric twist in molecular wings. This specific geometry is required to engineer liquid crystals that exhibit chiral segregation and dark conglomerate (DC) phases, which are unattainable with standard resorcinol cores [2].

Oxidative Hair Dye and Cosmetic Formulations

Procured as a specialized coupling agent, 4-methylresorcinol is used in conjunction with primary intermediates (like PPD) to achieve specific color shades. Its blocked 4-position alters the oxidative coupling kinetics, allowing formulators to generate distinct chromophores and avoid the standard shades produced by generic resorcinol [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Tyrosinase substrate kinetics studies
Defined kinetic parameters (KM, kcat)
Enzyme kinetics assay under reported conditions
Melanin inhibition endpoint studies
Concentration-response profile in cell models
Cytotoxicity-adjusted melanin quantification
Biocatalytic resorcinol hydroxylase research
Characterized alternative substrate
Substrate conversion and byproduct analysis
Synthesis of intermediate-lipophilicity scaffolds
Intermediate LogP range
Partition coefficient and solubility profiling

XLogP3

1.6

Boiling Point

268.5 °C

Melting Point

106.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

496-73-1

Wikipedia

4-methylresorcinol

General Manufacturing Information

1,3-Benzenediol, 4-methyl-: ACTIVE

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